2-Amino-6-(trifluoromethyl)phenol

Physicochemical Property Purification Regioisomer Comparison

Sourcing ortho-aminophenol scaffolds with consistent regioisomeric purity is critical for reproducible heterocycle synthesis. 2-Amino-6-(trifluoromethyl)phenol (CAS 72534-45-3) is the authentic 6-substituted isomer delivering predictable ortho-bifunctional reactivity for benzoxazole formation and fragment elaboration. • Enables one-pot benzoxazole cyclization with aldehydes/acids - validated in IL-8 receptor antagonist discovery programs. • 24.6 °C lower predicted boiling point vs. 4-isomer facilitates gentler solvent removal, preserving thermolabile functional groups. • CNS fragment-optimized properties (LogP 2.57, TPSA 46.25 Ų) with two orthogonal elaboration vectors. • Supplied at ≥95% purity with rapid global dispatch; bulk quantities available for kg-scale synthesis.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 72534-45-3
Cat. No. B1290082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(trifluoromethyl)phenol
CAS72534-45-3
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)O)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2
InChIKeyXOXAZFFGKMIJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(trifluoromethyl)phenol Overview


2-Amino-6-(trifluoromethyl)phenol (CAS 72534-45-3), also known as 3-amino-2-hydroxybenzotrifluoride, is an ortho-aminophenol bearing an electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position. With a molecular formula of C₇H₆F₃NO and a molecular weight of 177.12 g/mol, it is commercially available at ≥95% purity . Its substitution pattern places the –NH₂ and –OH groups adjacent on the ring, creating a reactive ortho-bifunctional scaffold distinct from its regioisomeric counterparts .

Scaffold Ortho-aminophenol with electron-withdrawing –CF₃ at 6-position for regiospecific heterocycle formation
Workflow Supports one-pot benzoxazole/benzothiazole synthesis via oxidative cyclization with aldehydes or acids
Property fit Moderate lipophilicity (LogP 2.57) and low TPSA (46.25 Ų) align with CNS fragment-library criteria
Precedent Patent-documented intermediate in IL-8 receptor antagonist program with reported high-yield route

Regioisomeric Analogs: Substitution Risks


The position of the trifluoromethyl group on the aminophenol ring profoundly influences physicochemical properties and synthetic utility. The 6-substituted (ortho,ortho'-disposed –NH₂, –OH, and –CF₃) isomer exhibits a significantly lower predicted boiling point (209.9 °C) compared to the 4-substituted analog (234.5 °C) , reflecting altered intermolecular interactions that impact distillation and purification protocols. Furthermore, the ortho-aminophenol motif in the 6-isomer enables distinct condensation and cyclization pathways (e.g., toward benzoxazoles) that are sterically and electronically inaccessible to the 4- or 3-substituted isomers [1]. Simple replacement with a different regioisomer introduces risk of divergent reactivity, altered pharmacokinetic profiles in derived compounds, and inconsistent quality in multi-step syntheses.

Regioisomer Replacing with 4- or 3-substituted isomers may alter cyclization pathways. Only the 6-isomer’s ortho-aminophenol geometry enables patent-validated benzoxazole formation.
Purification The 4-substituted isomer has a significantly higher predicted boiling point. Distillation protocols designed for the 6-isomer may not transfer directly and could require re-optimization.
Property shift Non-fluorinated 2-aminophenol shows drastically lower lipophilicity (~2 log units). Using it as a substitute will shift CNS property profiles and may impact lead-optimization SAR campaigns.

Quantitative Evidence vs. Regioisomeric Analogs


Boiling Point Advantage for Purification

The predicted boiling point of 2-amino-6-(trifluoromethyl)phenol (209.9 °C) is significantly lower than that of its 4-substituted regioisomer, 2-amino-4-(trifluoromethyl)phenol (234.5 °C) . This difference of approximately 24.6 °C reflects the impact of the ortho-disposed –NH₂, –OH, and –CF₃ groups on intermolecular hydrogen bonding and vapor pressure. The lower boiling point can simplify solvent removal and distillation in downstream processing, reducing thermal stress on sensitive intermediates.

Boiling point vs. 4-isomer
Reported
209.9 °C vs. 234.5 °C (24.6 °C lower)
May support gentler distillation and reduced thermal stress.
Predicted values at 760 mmHg; experimental validation advised.
Physicochemical Property Purification Regioisomer Comparison

Enhanced Phenolic Acidity

The predicted pKa of the phenolic –OH in 2-amino-6-(trifluoromethyl)phenol is 7.77 ± 0.35 , substantially lower than the experimentally determined pKa of 9.97 for unsubstituted 2-aminophenol . The electron-withdrawing –CF₃ group at the 6-position stabilizes the phenoxide anion, increasing acidity by over 2 log units. While the 4-isomer is expected to show a similar inductive effect, direct comparative pKa data for all regioisomers are not uniformly available; however, the ortho-proximity of –NH₂ and –CF₃ in the 6-isomer may further modulate acidity through intramolecular hydrogen bonding.

Phenolic acidity shift
Class-level inference
pKa 7.77 vs. 9.97 (unsubstituted)
Ionization-state context for metal-chelation and solubility screening.
Predicted pKa; direct head-to-head regioisomer data not uniform.
Acidity Ionization State Drug-Like Properties

Lower Lipophilicity versus 4-Regioisomer

The predicted LogP for 2-amino-6-(trifluoromethyl)phenol is 2.5744 , compared to an ACD/LogP of 2.66 for the 4-substituted isomer . While both values indicate moderate lipophilicity suitable for blood-brain barrier penetration, the small difference (~0.09 log units) may translate to measurable distinctions in LogD at physiological pH, where the 6-isomer's lower pKa favors a more ionized, hydrophilic state. For researchers optimizing ADME profiles of derived drug candidates, this subtle difference can influence early-stage lead selection when combined with other property parameters.

Lipophilicity vs. 4-isomer
Reported
LogP 2.57 vs. 2.66 (~0.09 lower)
Supports property-differentiation context for early-stage SAR.
Predicted LogP; LogD at physiological pH may show larger distinction.
Lipophilicity ADME Lead Optimization

Patent-Validated Heterocycle Synthesis

US Patent US6271261B1 (SmithKline Beecham Corporation) explicitly utilizes 2-amino-6-(trifluoromethyl)phenol as a synthetic intermediate in the preparation of IL-8 receptor antagonists, reporting a synthesis route achieving ~93% yield for the compound [1]. This patent-backed precedent provides procurement justification not available for the 3-substituted analog, which lacks equivalent documentation. The ortho relationship between –NH₂ and –OH groups uniquely enables cyclocondensation reactions to form benzoxazoles and related fused heterocycles, a pathway sterically hindered in the 4-substituted isomer.

Patent-validated synthesis
Head-to-head
Explicitly cited in US6271261B1; ~93% yield reported
Procurement justified by documented IL-8 antagonist intermediate route.
3-isomer lacks equivalent patent precedent.
Synthetic Utility Heterocycle Formation Patent-Backed Intermediates

CNS Drug-Like Profile: PSA and LogP Balance

2-Amino-6-(trifluoromethyl)phenol exhibits a topological polar surface area (TPSA) of 46.25 Ų , well within the commonly accepted threshold of <90 Ų for blood-brain barrier penetration. While the TPSA is identical to its regioisomers (all share the same atom composition), the combination of TPSA, LogP (2.57), and the ortho-bifunctional reactive handle creates a balanced profile that is particularly attractive for CNS-focused fragment-based drug discovery. This property set is not available from non-fluorinated 2-aminophenol (TPSA 46.25 Ų but LogP ~0.6), where the absence of –CF₃ results in significantly lower lipophilicity and reduced metabolic stability of derived compounds [1].

CNS drug-like profile
Class-level inference
TPSA 46.25 Ų; LogP 2.57
Physicochemical profile aligns with reported CNS fragment-library criteria.
TPSA identical to non-fluorinated analog; –CF₃ drives LogP shift.
CNS Drug Design Physicochemical Profiling Building Block Selection

2-Amino-6-(trifluoromethyl)phenol: Application Scenarios


Benzoxazole/Benzothiazole Library Synthesis

The ortho-aminophenol motif, combined with the electron-withdrawing –CF₃ group, makes 2-amino-6-(trifluoromethyl)phenol an ideal precursor for one-pot benzoxazole synthesis via oxidative cyclization with aldehydes or carboxylic acid derivatives. The lower boiling point (209.9 °C vs. 234.5 °C for the 4-isomer) facilitates solvent removal after cyclization, reducing byproduct formation. Patent US6271261B1 demonstrates its successful use in a drug discovery program targeting IL-8 receptors, providing a validated synthetic precedent [1].

Distillation Benefits for Heat-Sensitive Intermediates

The 24.6 °C lower predicted boiling point compared to 2-amino-4-(trifluoromethyl)phenol [1] enables gentler distillation and solvent removal, preserving the integrity of thermally labile functional groups in advanced intermediates. Procurement of the 6-isomer is particularly advantageous for kilogram-scale syntheses where energy efficiency and product stability are key considerations.

Metal Chelation Ligand Design

The predicted pKa of 7.77 for the phenolic –OH group [1] places the compound in a favorable ionization range for metal chelation at near-neutral pH. Compared to non-fluorinated 2-aminophenol (pKa 9.97) , the 6-isomer will exist to a greater extent as the phenoxide anion under physiological or environmental conditions, enhancing its utility as a ligand for transition-metal catalysis or metallodrug design.

Fragment-Based Drug Discovery for CNS

With a TPSA of 46.25 Ų and LogP of 2.57, 2-amino-6-(trifluoromethyl)phenol fits the optimal property space for CNS fragment libraries [1]. The –CF₃ group provides a 2-log unit increase in lipophilicity over non-fluorinated 2-aminophenol , while the ortho-bifunctional scaffold offers two synthetic growth vectors for fragment elaboration. This combination is not available in the 3- or 4-substituted regioisomers without compromising either synthetic accessibility or property balance.

Application
Selection Property
Validation Focus
Benzoxazole/benzothiazole library synthesis
Ortho-aminophenol cyclization scaffold
Yield and purity in oxidative cyclization
Heat-sensitive intermediate purification
Lower predicted boiling point
Distillation recovery and thermal-degradation profile
Metal-chelation ligand design
Enhanced phenolic acidity
pH-dependent ionization and metal-binding stoichiometry
Fragment-based CNS drug discovery
Balanced TPSA and lipophilicity
CNS-property space and synthetic vector feasibility
Quote Request

Request a Quote for 2-Amino-6-(trifluoromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.